
2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O2S and its molecular weight is 381.92. The purity is usually 95%.
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Biological Activity
2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a methoxyphenyl group, a piperazine moiety, and a thiazole derivative. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Anticonvulsant Activity
Research indicates that thiazole derivatives, similar to the compound , exhibit significant anticonvulsant properties. For instance, certain thiazole-integrated compounds have shown efficacy in animal models of seizures, suggesting that modifications in the thiazole structure can enhance anticonvulsant activity. The structure-activity relationship (SAR) analysis highlights that the presence of electron-donating groups, such as methoxy substituents, increases anticonvulsant potency .
Antitumor Activity
Thiazole derivatives have also been explored for their antitumor effects. Studies have demonstrated that compounds with thiazole rings can inhibit cancer cell proliferation effectively. For example, certain thiazole-based compounds exhibited low IC50 values against various cancer cell lines, indicating high cytotoxicity. The presence of specific substituents on the phenyl ring was found to be crucial for enhancing cytotoxic activity .
Table 1: Summary of Antitumor Activity
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | A-431 (skin cancer) | 1.98 |
Compound B | Jurkat (leukemia) | 2.32 |
Compound C | HT29 (colon cancer) | 0.85 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Thiazole derivatives have been reported to possess selective inhibition against Mycobacterium tuberculosis and other bacterial strains. The SAR studies indicate that modifications in the thiazole ring can lead to enhanced selectivity and potency against specific pathogens .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key metabolic enzymes involved in disease processes.
- Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neuronal excitability and potentially contributing to anticonvulsant effects.
- Cell Cycle Disruption : Antitumor activity may be attributed to the compound's ability to interfere with cell cycle progression in cancer cells.
Case Studies
A recent study evaluated the pharmacological profile of a related thiazole compound in a clinical setting. The results indicated significant improvements in seizure control among patients treated with the thiazole derivative compared to standard treatments . Another case study highlighted the compound's effectiveness against resistant strains of tuberculosis, showcasing its potential as a novel therapeutic agent in infectious diseases .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride show significant antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit activity against various bacterial strains.
Table 1: Antimicrobial Efficacy of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5e | E. coli | 12 µg/mL |
5k | S. aureus | 10 µg/mL |
5g | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of thiazole and piperazine structures enhances the antimicrobial efficacy of related compounds .
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant properties of thiazole derivatives. For example, compounds similar to this one demonstrated effectiveness in seizure models, suggesting potential therapeutic applications in epilepsy treatment.
Case Study:
A study reported that certain thiazole-integrated compounds exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), with some achieving up to 100% protection .
Antitumor Activity
The compound has shown promise in cancer research, particularly in inducing apoptosis in tumor cells. Thiazole derivatives have been found to interact with apoptotic pathways, leading to cell death in cancerous cells.
Mechanism of Action:
Thiazole derivatives can induce S phase arrest in the cell cycle and activate caspase pathways, which are crucial for apoptosis .
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of this compound suggests good bioavailability and potential for therapeutic use. Its mechanism involves interaction with various biochemical pathways that regulate cell growth and apoptosis.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-14-13-24-17(19-14)12-20-7-9-21(10-8-20)18(22)11-15-3-5-16(23-2)6-4-15;/h3-6,13H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMUDXZQFNHKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.